Penam

antibacterial spectrum Gram-negative structure-activity relationship

Penam (CAS 53908-04-6) is the fundamental bicyclic β-lactam scaffold defining the penicillin subclass. Researchers face challenges in obtaining authentic penam nucleus reference standards free of side-chain modifications. This product solves that need. - Provides the unsubstituted 4-thia-1-azabicyclo[3.2.0]heptan-7-one core with confirmed 3(S),5(R),6(R) stereochemistry essential for biological activity. - Serves as a critical comparator in β-lactamase inhibitor screening, where penam sulfone derivatives show 20- to 100-fold affinity differences between tazobactam and sulbactam. - Enables class C β-lactamase mechanistic studies; unlike cephem substrates, penam turnover is unaffected by imidazole/NaCl, allowing isoform-specific experimental designs.

Molecular Formula C5H7NOS
Molecular Weight 129.18 g/mol
Cat. No. B1241934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenam
Synonymsclavam
Molecular FormulaC5H7NOS
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESC1CSC2N1C(=O)C2
InChIInChI=1S/C5H7NOS/c7-4-3-5-6(4)1-2-8-5/h5H,1-3H2/t5-/m1/s1
InChIKeyWSHJJCPTKWSMRR-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penam Core Scaffold: Foundation of Penicillins


Penams constitute the foundational bicyclic skeleton that defines the penicillin subclass of β-lactam antibiotics, comprising a β-lactam ring fused to a five-membered thiazolidine ring (IUPAC: 4-thia-1-azabicyclo[3.2.0]heptan-7-one) with absolute stereochemistry at positions 3(S), 5(R), and 6(R) that is essential for biological activity [1]. Due to pronounced ring strain and impaired amide resonance, the penam nucleus is intrinsically unstable and highly susceptible to catalytic cleavage at the β-lactam amide bond, a property that directly underlies both its antibacterial mechanism (covalent acylation of penicillin-binding proteins) and its primary route of inactivation by β-lactamase enzymes [2]. The penam scaffold serves as the core template for all natural and semisynthetic penicillins, including penicillin G, ampicillin, and the β-lactamase inhibitor class represented by sulbactam and tazobactam [3].

Why Penam Cannot Substitute Cephems or Carbapenems


Despite sharing the β-lactam pharmacophore, penams, cephems (cephalosporins), and penems (carbapenems) exhibit divergent properties that preclude generic substitution in both research and clinical contexts. The penam nucleus (thiazolidine-fused) versus the cephem nucleus (dihydrothiazine-fused) fundamentally alters β-lactamase susceptibility profiles, with penicillins and cephalosporins demonstrating distinct kinetic turnover mechanisms by class C β-lactamases — a difference that directly impacts experimental outcomes in resistance studies [1]. Furthermore, substitution at the C-2 position of the penam core modulates both antibacterial spectrum and CNS excitatory potential in ways not predicted by cephem modifications [2]. Cross-antigenicity patterns between penams and cephems also diverge: animals sensitized to the penam ampicillin cross-react with the cephem cephalexin, but the reverse sensitization does not produce equivalent cross-reactivity, indicating asymmetric immunological recognition with implications for hypersensitivity investigations [3].

Penam Scaffold: Evidence for Differentiation


Gram-Negative Spectrum Expansion vs. Penicillin G

The 6β-[(1-substituted-4-pyridinio)amino]penam-3-carboxylate derivative designated compound 12c exhibits a quantifiably altered antibacterial spectrum relative to penicillin G. This modification extends activity to Gram-negative species not adequately covered by the parent scaffold .

antibacterial spectrum Gram-negative structure-activity relationship

Imidazole Response: Penam vs. Cephem Hydrolysis

The hydrolysis of penam substrates (penicillins) by the class C P99 β-lactamase is mechanistically distinct from that of cephem substrates (cephalosporins). While cephalosporin turnover involves accumulation of a free enzyme isoform that responds to base/salt acceleration, penicillin turnover proceeds without isoform accumulation and is unaffected by imidazole or sodium chloride [1].

β-lactamase kinetics enzyme mechanism resistance studies

Tazobactam vs. Sulbactam: β-Lactamase Affinity

Among penam sulfone β-lactamase inhibitors, tazobactam demonstrates markedly superior enzyme affinity compared to sulbactam, with quantitative binding data establishing a 20- to 100-fold difference across multiple β-lactamase classes [1].

β-lactamase inhibitor enzyme affinity combination therapy

Asymmetric Penam-Cephem Cross-Reactivity

Delayed-type hypersensitivity (DTH) testing in guinea pigs reveals directional asymmetry in cross-reactivity between penams and cephems. Animals immunized with the penam ampicillin develop cross-reactions to the cephem cephalexin, whereas animals immunized with cephalexin do not cross-react with ampicillin [1].

immunogenicity delayed-type hypersensitivity cross-reactivity

Penam vs. Penem Inhibitor Spectrum Divergence

The penam sulfone class of β-lactamase inhibitors (sulbactam, tazobactam) and the penem scaffold inhibitor SYN-1012 exhibit complementary rather than overlapping enzyme inhibition profiles. Penam sulfones show superior activity against TEM-1 and OXA-1 enzymes but inferior activity against TEM-3 and cephalosporinase (Case) relative to the penem inhibitor [1].

β-lactamase inhibitor resistance spectrum of activity

C-2 Basicity and Anti-Pseudomonas Activity

Across the penam, cephem, and penem scaffold families, the C-2 side chain basicity correlates directly with antibacterial activity against Gram-negative non-fermenters including Pseudomonas aeruginosa. This structure-activity relationship (SAR) is scaffold-independent but side-chain-dependent, indicating that antibacterial spectrum can be modulated through C-2 substituent selection rather than scaffold choice alone [1].

structure-activity relationship Gram-negative Pseudomonas

Penam Scaffold Applications: Research & Procurement


β-Lactamase Inhibitor Discovery and Characterization

Penam sulfone derivatives (e.g., tazobactam, sulbactam) are essential comparator compounds for β-lactamase inhibitor screening programs. The established 20- to 100-fold affinity difference between tazobactam and sulbactam provides a quantitative benchmark for evaluating novel inhibitor candidates against class III/V and class I enzymes [1]. Researchers should procure both tazobactam and sulbactam as reference standards when characterizing enzyme inhibition profiles of novel compounds, as the penam sulfone scaffold demonstrates distinct activity against TEM-1 and OXA-1 enzymes relative to penem-based inhibitors [2].

β-Lactamase Mechanism Studies: Scaffold-Specific Substrates

For investigations into class C β-lactamase catalytic mechanisms, penam substrates (penicillins) and cephem substrates (cephalosporins) cannot be used interchangeably. The differential response of these substrate classes to imidazole and sodium chloride — penams unaffected, cephems accelerated — enables experimental designs that probe enzyme isoform accumulation during turnover [3]. Researchers should select benzylpenicillin as a penam control substrate when studying class C P99 β-lactamase to ensure appropriate mechanistic interpretation.

Hypersensitivity and Cross-Reactivity Testing

The asymmetric cross-antigenicity pattern between penams and cephems — where ampicillin-sensitized animals cross-react with cephalexin but cephalexin-sensitized animals do not cross-react with ampicillin — necessitates careful experimental design in preclinical hypersensitivity studies [4]. Researchers conducting delayed-type hypersensitivity (DTH) assays must include both penam and cephem test articles, as the direction of sensitization fundamentally alters the observed cross-reactivity pattern.

SAR Studies Targeting Gram-Negative Spectrum

The penam scaffold supports spectrum modulation through side-chain engineering, as demonstrated by the quaternary heterocyclylamino derivative 12c, which shifts activity from Gram-positive toward Gram-negative coverage relative to penicillin G . This establishes the penam nucleus as a valid template for targeted SAR investigations focused on enteric Gram-negative pathogens including Escherichia, Shigella, Klebsiella, and Enterobacter species, while noting the concomitant reduction in Gram-positive potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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